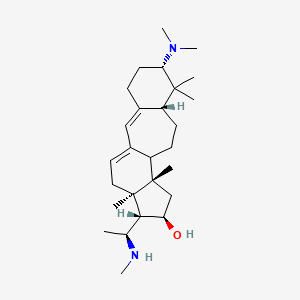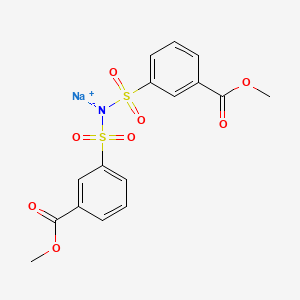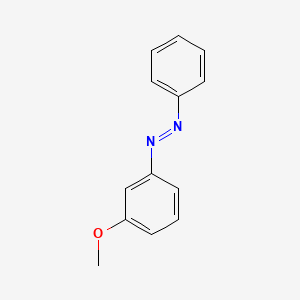
4-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a chemical compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a pyrazoline ring fused with a benzoic acid moiety, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a solvent system of chloroform and methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to achieve higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
4-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has shown that pyrazoline derivatives, including this compound, may have therapeutic potential in treating neurological disorders such as Parkinson’s disease.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with molecular targets such as cholinesterase enzymes. Molecular modeling studies have shown that this compound can selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting its potential as a neuroprotective agent . The inhibition of these enzymes can help in managing neurological disorders by preventing the breakdown of acetylcholine, a neurotransmitter essential for normal brain function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has a similar structure but with a methyl group instead of an ethoxy group.
1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one: Another pyrazoline derivative with a carboxyphenyl group.
Uniqueness
4-(3-Ethoxy-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in medicinal chemistry.
Propriétés
Numéro CAS |
56957-30-3 |
|---|---|
Formule moléculaire |
C12H12N2O4 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
4-(3-ethoxy-5-oxo-4H-pyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-10-7-11(15)14(13-10)9-5-3-8(4-6-9)12(16)17/h3-6H,2,7H2,1H3,(H,16,17) |
Clé InChI |
QVKAVUNICXBXTI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)






![1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene](/img/structure/B14623389.png)
![5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B14623392.png)

![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)


